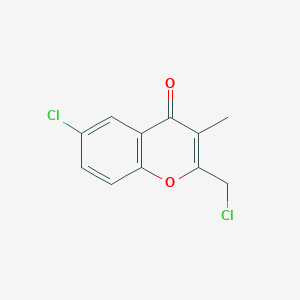

6-Chloro-2-(chloromethyl)-3-methylchromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(chloromethyl)-3-methylchromen-4-one is a useful research compound. Its molecular formula is C11H8Cl2O2 and its molecular weight is 243.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein and Cell Membrane Iodinations

A method using a sparingly soluble chloroamide, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril, for iodinating proteins and cell membranes demonstrates the potential for chloro-substituted compounds in biochemical tagging and imaging techniques. This approach minimizes damage to proteins and living cells, indicating the usefulness of chloro-substituted compounds in delicate biological contexts (Fraker & Speck, 1978).

DNA Repair Mechanism Studies

Research on the repair mechanisms of DNA damage induced by chloroethyl compounds, such as nitrosoureas, reveals their significance in understanding cancer drug mechanisms and the development of resistance. This highlights the role of chloro-substituted molecules in cancer research and therapy (Erickson et al., 1980).

Water Desalination Technology

An alternative method for the chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) presents a safer approach to producing anion-exchange membranes for water desalination by electrodialysis. This underscores the importance of chloro-substituted compounds in creating more efficient and sustainable materials for environmental applications (Manohar et al., 2017).

Herbicidal Applications

The study of dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, where the chlorine atom's position on the pyridine ring affects herbicidal activity, illustrates how chloro-substituted compounds can be tailored for agricultural applications. This research aids in the design of more effective herbicides with selective pre- and post-emergence activities (Andrea et al., 1990).

Catalysis and Chemical Synthesis

The development of palladium(II) complexes with chloro-substituted ligands for catalyzing the Heck reaction showcases the utility of chloro-substituted molecules in facilitating organic transformations. This is crucial for synthesizing complex organic molecules and pharmaceuticals (Das et al., 2009).

Properties

IUPAC Name |

6-chloro-2-(chloromethyl)-3-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O2/c1-6-10(5-12)15-9-3-2-7(13)4-8(9)11(6)14/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZPVOYXCRDIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836085.png)

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)

![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)

![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)

![[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2836097.png)

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)